Product packaging for 1-Propanol, 2-(2-methylpropoxy)-(Cat. No.:CAS No. 34422-38-3)

1-Propanol, 2-(2-methylpropoxy)-

Cat. No.: B1655301
CAS No.: 34422-38-3
M. Wt: 132.2 g/mol
InChI Key: SFWUPQKPNMJTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Branched Ether Chemistry and Structural Distinctions

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). wikipedia.org They are prevalent in organic chemistry and biochemistry, forming key linkages in molecules like carbohydrates and lignin. wikipedia.org Within this class, branched ethers, which possess non-linear alkyl chains, are of particular interest due to the influence of their steric and electronic properties on their chemical behavior.

The compound 1-Propanol (B7761284), 2-(2-methylpropoxy)- is an unsymmetrical, branched ether-alcohol. Its structure consists of a propanol (B110389) backbone with an isobutoxy group attached to the second carbon atom. The presence of both an ether linkage and a hydroxyl group makes it a bifunctional molecule.

This specific structure distinguishes it from its various isomers, for which more data is available. Understanding these structural differences is crucial for predicting its properties. Key isomers include:

1-(1-Methylpropoxy)-2-propanol: The ether linkage is at the first carbon of the propane (B168953) chain, and the branching is on the butyl group.

1-Propoxy-2-propanol: A straight-chain propyl group is attached to the second carbon of the propanol chain. chemicalbook.com

2-(2-Methylpropoxy)propan-1-ol: The isobutoxy group is attached to the second carbon of a propan-1-ol. chemsrc.com

The specific placement of the ether and hydroxyl groups, along with the branching in the isobutoxy substituent, is expected to influence its boiling point, solubility, and reactivity in comparison to its isomers and straight-chain analogues. Generally, branching tends to lower the boiling point due to a decrease in the efficiency of intermolecular packing. youtube.com

Scope and Significance in Contemporary Chemical Science

While direct research on 1-Propanol, 2-(2-methylpropoxy)- is limited, the significance of branched ether-alcohols can be understood from the applications of related compounds. Ethers are widely recognized for their utility as solvents due to their ability to dissolve a wide range of organic compounds and their relative lack of reactivity. solubilityofthings.comnumberanalytics.com The presence of a hydroxyl group in ether-alcohols, however, allows them to participate in hydrogen bonding, increasing their water solubility and providing a reactive site for further chemical modification. britannica.com

Compounds of this type often find application as:

Solvents: In formulations for coatings, cleaners, and inks, where they can solvate a variety of resins and dyes. The parent alcohol, 2-methyl-1-propanol (B41256), is used as a solvent for surface coatings and adhesives. industrialchemicals.gov.au

Chemical Intermediates: The hydroxyl group can be readily converted into other functional groups, making these compounds valuable building blocks in the synthesis of more complex molecules, such as pharmaceuticals and plasticizers. numberanalytics.comacs.org For example, 2-methyl-1-propanol serves as an intermediate for producing isobutyl acetate (B1210297) and other esters. industrialchemicals.gov.au

Coupling Agents: Their amphipathic nature, with both polar (hydroxyl) and non-polar (ether and alkyl) regions, allows them to act as coupling agents to create stable mixtures of otherwise immiscible substances, like oil and water.

The study of specific branched ethers like 1-Propanol, 2-(2-methylpropoxy)- contributes to a deeper understanding of structure-property relationships, which is fundamental to designing new solvents, reagents, and functional materials in advanced chemical research.

Physicochemical and Spectroscopic Data of Isomeric Compounds

Due to the absence of specific experimental data for 1-Propanol, 2-(2-methylpropoxy)-, the following tables present information available for its isomers to provide a comparative context.

Table 1: Physicochemical Properties of C₇H₁₆O₂ Isomers

Property1-(1-Methylpropoxy)-2-propanol1-Propoxy-2-propanol
CAS Number 53907-95-2 nih.gov1569-01-3 chemicalbook.com
Molecular Formula C₇H₁₆O₂ nih.govC₆H₁₄O₂ (Note: different formula) chemicalbook.com
Molar Mass 132.20 g/mol nih.gov118.17 g/mol nist.gov
Boiling Point Not Available140-160 °C chemicalbook.com
Density Not Available0.885 g/mL at 25 °C chemicalbook.com
Refractive Index Not Availablen20/D 1.411 chemicalbook.com

Table 2: Computed Properties for 1-(1-Methylpropoxy)-2-propanol (CID 40925)

DescriptorValueSource
IUPAC Name 1-(butan-2-yloxy)propan-2-olLexichem TK 2.7.0 nih.gov
Molecular Weight 132.20 g/mol PubChem 2.2 nih.gov
XLogP3 1.2XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count 1Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count 2Cactvs 3.4.8.18 nih.gov
Rotatable Bond Count 4Cactvs 3.4.8.18 nih.gov
Exact Mass 132.115029749 DaPubChem 2.2 nih.gov
Topological Polar Surface Area 29.5 ŲCactvs 3.4.8.18 nih.gov

Table 3: Spectroscopic Data Availability for Isomers

Isomer13C NMRMass Spectrometry (GC-MS)IR Spectra
1-(1-Methylpropoxy)-2-propanol Available nih.govAvailable nih.govAvailable nih.gov
1-Propoxy-2-propanol Not SpecifiedAvailable nist.govAvailable nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O2 B1655301 1-Propanol, 2-(2-methylpropoxy)- CAS No. 34422-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2)5-9-7(3)4-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWUPQKPNMJTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468268
Record name 2-(2-Methylpropoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34422-38-3
Record name 2-(2-Methylpropoxy)-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Reaction Pathways of 1 Propanol, 2 2 Methylpropoxy

Established Synthetic Routes for Ether Formation

The traditional methods for ether synthesis provide a reliable foundation for the preparation of 1-Propanol (B7761284), 2-(2-methylpropoxy)-. These routes, primarily the Williamson ether synthesis and acid-catalyzed processes, have been extensively studied and optimized for various ether compounds.

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. researchgate.netwikipedia.orgchemistrytalk.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of 1-Propanol, 2-(2-methylpropoxy)-, two main pathways are conceivable:

Pathway A: The reaction of the sodium salt of 1-propanol (sodium propanoxide) with 1-bromo-2-methylpropane (isobutyl bromide).

Pathway B: The reaction of the sodium salt of 2-methyl-1-propanol (B41256) (sodium isobutoxide) with a 2-halopropanol, such as 2-bromo-1-propanol.

Mechanistic Insights: The core of the Williamson synthesis is the SN2 attack of the alkoxide nucleophile on the carbon atom bearing the leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com The reaction is a concerted process where the C-O bond forms as the C-X (X = halogen) bond breaks. wikipedia.org For optimal yields and to minimize side reactions, the alkyl halide should ideally be primary. masterorganicchemistry.com Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base like an alkoxide, leading to the formation of alkenes as undesired byproducts. chemistrytalk.orgyoutube.com

Considering the structure of 1-Propanol, 2-(2-methylpropoxy)-, Pathway A, which utilizes a primary alkyl halide (isobutyl bromide), would be the preferred route to minimize elimination. Pathway B would involve a secondary halide, which would likely lead to a significant amount of propene formation.

Optimization of Reaction Conditions: Several factors can be optimized to enhance the yield and selectivity of the Williamson ether synthesis.

Base: A strong base is required to deprotonate the alcohol and form the alkoxide. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride anion, and the only byproduct is hydrogen gas. pressbooks.pub Other strong bases like potassium hydroxide (KOH) can also be used. chemistrytalk.org

Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the SN2 reaction. chem-station.com

Temperature: The reaction is typically carried out at temperatures ranging from 50 to 100 °C. google.com Higher temperatures can favor the competing elimination reaction.

Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive. Alkyl bromides often provide a good balance of reactivity and cost. wikipedia.org

Table 1: Representative Conditions for Williamson Ether Synthesis of Propylene (B89431) Glycol Alkyl Ethers (Analogous to 1-Propanol, 2-(2-methylpropoxy)-)
Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
Propylene Glycoln-Butyl BromideNaOHWater/Toluene (Phase Transfer)80-90~85 google.com
Propylene GlycolAllyl ChlorideNaOH (50% aq.)Cyclohexane (Phase Transfer)70-9088 mdpi.com
MethanolPropylene OxideAlkali Metal Alkoxide-50-200High google.com

Acid-catalyzed etherification provides an alternative route to ethers, typically involving the reaction of two alcohols or an alcohol and an alkene. For the synthesis of 1-Propanol, 2-(2-methylpropoxy)-, this could involve the reaction of propylene glycol with isobutanol in the presence of an acid catalyst.

Reaction Kinetics: The kinetics of acid-catalyzed etherification are complex and depend on several factors, including the nature of the alcohol, the type and concentration of the acid catalyst, and the reaction temperature. The reaction generally proceeds through the formation of a carbocation intermediate.

In the case of reacting propylene glycol with isobutanol, the likely mechanism involves the protonation of the isobutanol hydroxyl group by the acid catalyst, followed by the loss of a water molecule to form a stable isobutyl carbocation. This carbocation is then attacked by one of the hydroxyl groups of propylene glycol.

The rate of reaction is influenced by the stability of the carbocation formed. Since isobutanol forms a primary carbocation which can rearrange to a more stable tertiary carbocation, side products may be formed. Kinetic modeling of similar etherification reactions, such as the esterification of glycols, often employs models like the Langmuir-Hinshelwood or Eley-Rideal mechanisms to describe the reaction rates. researchgate.netresearchgate.net These models can help in understanding the adsorption of reactants on the catalyst surface and the subsequent surface reaction.

Selectivity: A significant challenge in the acid-catalyzed etherification of diols like propylene glycol is achieving high selectivity for the desired mono-ether product. The presence of two hydroxyl groups in propylene glycol means that di-etherification can occur, leading to the formation of dipropylene glycol diisobutyl ether. Furthermore, self-condensation of propylene glycol or isobutanol can also lead to byproducts.

The selectivity can be controlled by adjusting the molar ratio of the reactants. Using a large excess of propylene glycol can favor the formation of the mono-ether. The choice of catalyst also plays a crucial role in selectivity.

Table 2: Kinetic Parameters for Analogous Acid-Catalyzed Reactions
ReactionCatalystKinetic ModelKey FindingsReference
Esterification of Ethylene (B1197577) Glycol with Acetic AcidCation Exchange ResinLangmuir-HinshelwoodModel fits experimental data well, allowing for the determination of activation energies. researchgate.netsemanticscholar.org
Glycerol Etherification with tert-ButanolAmberlyst 15Lumped and Extended Kinetic ModelsModels provide a good representation of the reaction network and product distribution. mdpi.com
Esterification of Propylene Glycol Monomethyl Ether with Acetic AcidAmberlyst-15Integrated Reaction Rate ModelKinetic parameters were extracted, and the model predicted kinetics under various conditions. mdpi.com

Alkylation reactions, in a broader sense, encompass the transfer of an alkyl group from one molecule to another. In the context of producing ether alcohols like 1-Propanol, 2-(2-methylpropoxy)-, this typically involves the reaction of an alcohol with an alkylating agent. The Williamson ether synthesis is a specific type of O-alkylation.

Other alkylation strategies can also be employed. For instance, the reaction of propylene oxide with isobutanol, catalyzed by either an acid or a base, can yield a mixture of propylene glycol isobutyl ethers. researchgate.net Basic catalysts generally favor the formation of the secondary alcohol isomer (1-isobutoxy-2-propanol), while acidic catalysts can lead to a mixture of primary and secondary alcohol isomers. researchgate.net

The choice of alkylating agent is crucial. Besides alkyl halides, other compounds like dialkyl sulfates can also be used. The reactivity and selectivity of the alkylation reaction are highly dependent on the nature of the substrate, the alkylating agent, the catalyst, and the reaction conditions. organic-chemistry.org

Advanced Synthetic Strategies and Catalysis

Beyond the classical methods, advanced synthetic strategies and the development of novel catalytic systems offer pathways to more efficient, selective, and sustainable production of complex ether alcohols like 1-Propanol, 2-(2-methylpropoxy)-.

The synthesis of more complex alkoxy-substituted propanols may necessitate multi-step approaches. vapourtec.comlibretexts.org This is particularly true when specific stereochemistry is desired or when the direct etherification routes are not selective. A multi-step synthesis allows for the strategic introduction of functional groups and the protection of reactive sites to guide the reaction towards the desired product.

A hypothetical multi-step synthesis of 1-Propanol, 2-(2-methylpropoxy)- could involve:

Protection of one hydroxyl group of propylene glycol: This would ensure that the subsequent etherification occurs at the desired hydroxyl group. Various protecting groups can be employed, which can be selectively removed later in the synthesis.

Etherification of the unprotected hydroxyl group: The protected propylene glycol can then be subjected to a Williamson ether synthesis or an acid-catalyzed etherification with an isobutyl source.

Deprotection: The final step would involve the removal of the protecting group to yield the desired 1-Propanol, 2-(2-methylpropoxy)-.

The development of advanced catalytic systems is a key area of research for improving the synthesis of ether alcohols. Both homogeneous and heterogeneous catalysts offer distinct advantages and are continuously being refined for better performance.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity. mdpi.com For the synthesis of propylene glycol ethers, homogeneous basic catalysts like sodium hydroxide and potassium hydroxide are used in some commercial processes. semanticscholar.org More advanced homogeneous catalysts include organometallic complexes and ionic liquids. researchgate.net Ionic liquids, in particular, have been shown to be effective and environmentally benign catalysts for the synthesis of propylene glycol ethers from propylene oxide and alcohols, exhibiting higher catalytic efficiencies than traditional base catalysts. researchgate.net

Solid Acid Catalysts: Zeolites (such as H-beta), sulfated zirconia, and ion-exchange resins (like Amberlyst-15) have been shown to be effective catalysts for the etherification of glycols. mdpi.comrsc.org The catalytic activity of zeolites in these reactions is often correlated with their hydrophobicity and framework structure. rsc.org

Solid Base Catalysts: Materials like calcined hydrotalcites and basic zeolites have been explored for the selective synthesis of polyglycerols from glycerol, a reaction analogous to the etherification of propylene glycol. mdpi.comresearchgate.net

The performance of these catalysts is evaluated based on several parameters, including conversion of reactants, selectivity towards the desired ether alcohol, and catalyst stability and reusability.

Table 3: Comparison of Homogeneous and Heterogeneous Catalysts for Propylene Glycol Ether Synthesis
Catalyst TypeExamplesAdvantagesDisadvantagesReference
HomogeneousNaOH, KOH, Ionic LiquidsHigh activity and selectivity.Difficult to separate from the reaction mixture, potential for corrosion. semanticscholar.orgresearchgate.net
HeterogeneousZeolites, Ion-exchange resins, HydrotalcitesEasy separation, reusable, less corrosive.Potentially lower activity compared to homogeneous catalysts, can be prone to deactivation. mdpi.comrsc.orgresearchgate.net

Sustainable Chemistry Principles in Ether Synthesis, including Phase-Transfer Catalysis and Fermentation

The synthesis of ethers, including 1-Propanol, 2-(2-methylpropoxy)-, is increasingly guided by the principles of sustainable or green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. Two key strategies in this domain are Phase-Transfer Catalysis (PTC) and fermentation-based routes.

Phase-Transfer Catalysis (PTC) has emerged as a powerful and environmentally friendly method for ether synthesis, aligning with green chemistry principles by enabling the use of benign solvents like water and reducing the need for anhydrous conditions. jetir.org This methodology facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. jetir.org In the context of synthesizing an ether like 1-Propanol, 2-(2-methylpropoxy)-, PTC would typically involve the reaction of an alkoxide with an alkyl halide. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, transports the anionic nucleophile (alkoxide) from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction. mdpi.comcrdeepjournal.org

The advantages of PTC in ether synthesis include:

Milder Reaction Conditions: Eliminates the need for harsh reagents like sodium metal or sodium hydride, and demanding anhydrous solvents. crdeepjournal.orgacs.org

Increased Yields and Reduced Byproducts: PTC can lead to higher product yields and minimizes side reactions, reducing waste. crdeepjournal.org

Energy Efficiency: Reactions often proceed at lower temperatures, conserving energy. researchgate.net

Crown ethers represent another class of phase-transfer catalysts that operate via a "cation-binding" mechanism, where the entire ion pair is transported into the organic phase. mdpi.comresearchgate.net This can be particularly effective for extracting inorganic salts from their solid form. researchgate.net

Fermentation offers a pathway to produce precursor alcohols from renewable biomass, which can then be converted to ethers. mdpi.com While direct fermentation to complex ethers like 1-Propanol, 2-(2-methylpropoxy)- is not established, microbial fermentation is a cornerstone for producing key building blocks such as 1-propanol, 2-propanol, and isobutanol (2-methyl-1-propanol). mdpi.comnih.gov For instance, certain strains of Clostridia are capable of producing 2-propanol through what is known as Isopropanol-Butanol-Ethanol (IBE) fermentation. nih.gov Similarly, isobutanol can be synthesized from biomass-derived syngas. mdpi.com

These bio-derived alcohols can then be used in subsequent chemical steps, such as the Williamson ether synthesis (potentially under PTC conditions), to form the target ether. This combination of biotechnology and green catalysis represents a promising sustainable route for producing complex molecules. Artificial coculture systems, where different microbes are grown together, are being explored to enhance the production of specific alcohols and orient carbon flow towards desired products. nih.gov

Chemical Transformations and Mechanistic Elucidation

Nucleophilic Substitution Reactions Involving the Ether Linkage and Halogenated Derivatives

The structure of 1-Propanol, 2-(2-methylpropoxy)-, features two primary sites for nucleophilic substitution: the hydroxyl group and the ether linkage.

The hydroxyl (-OH) group is a poor leaving group. To facilitate substitution at the C1 or C2 position of the propanol (B110389) backbone, the -OH group must first be protonated by a strong acid to form a good leaving group, water (H₂O). pressbooks.pub In the presence of a hydrogen halide (HX), this leads to the formation of a halogenated derivative. The reaction with tertiary and secondary alcohols often proceeds readily, while primary alcohols typically require a catalyst like ZnCl₂. scienceready.com.au

The ether linkage (-C-O-C-) is generally unreactive and requires harsh conditions to cleave, typically involving strong acids like HBr or HI at high temperatures. The reaction proceeds via a nucleophilic substitution mechanism. Protonation of the ether oxygen makes it a better leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. The regioselectivity of the attack depends on the nature of the alkyl groups attached to the oxygen. In the case of 1-Propanol, 2-(2-methylpropoxy)-, the ether linkage connects a secondary carbon (C2 of the propanol chain) and a primary carbon (C1 of the isobutyl group). The reaction would likely proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered primary carbon of the isobutyl group, leading to the formation of 2-(2-hydroxypropoxy)-1-propanol and isobutyl halide.

Halogenated derivatives of 1-Propanol, 2-(2-methylpropoxy)- would be significantly more reactive towards nucleophilic substitution than the parent alcohol. A halogen atom is a good leaving group, allowing for substitution by a wide range of nucleophiles under milder conditions. These reactions are fundamental in organic synthesis for introducing new functional groups. libretexts.org The mechanism, whether Sₙ1 or Sₙ2, is dictated by the structure of the substrate (primary, secondary, tertiary), the nature of the nucleophile, the leaving group, and the solvent. youtube.com

Oxidative Pathways and Peroxide Formation Mechanisms

Ethers and secondary alcohols, both structural features present in 1-Propanol, 2-(2-methylpropoxy)-, are susceptible to autoxidation in the presence of oxygen, especially when exposed to light and heat. unm.eduosu.edu This process leads to the formation of unstable and potentially explosive hydroperoxides and peroxides. utexas.eduyale.edu

The mechanism of peroxide formation is a free-radical chain reaction:

Initiation: An initiator (like UV light) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen or the hydroxyl group, forming a carbon-centered radical. The hydrogen atoms on these carbons are particularly susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom.

Propagation: The carbon radical reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the parent compound, forming a hydroperoxide and a new carbon-centered radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

For 1-Propanol, 2-(2-methylpropoxy)-, the secondary carbon atom (C2) bearing both the hydroxyl and the ether group is a likely site for initial hydrogen abstraction. The presence of both functionalities may influence the rate of peroxide formation.

The accumulation of peroxides poses a significant hazard, as they can decompose explosively upon heating, friction, or mechanical shock. vumc.org This is a critical consideration during storage and particularly during distillation, as the less volatile peroxides can become dangerously concentrated in the distillation residue. yale.eduvumc.org To mitigate this risk, peroxide-forming chemicals are often stored in light-resistant, airtight containers and may contain inhibitors like butylated hydroxytoluene (BHT), which act as radical scavengers. unm.edu

Table 1: Classification of Peroxide-Forming Chemicals

ClassHazard DescriptionExamplesStorage/Handling Guideline
Class A Form explosive peroxides without concentration.Isopropyl ether, Divinyl acetyleneDiscard within 3 months. yale.edu
Class B Form explosive peroxides upon concentration.2-Propanol, Tetrahydrofuran, Diethyl etherTest for peroxides every 6-12 months; discard after 12 months unless tested. yale.eduvumc.org
Class C Can undergo hazardous autopolymerization initiated by peroxides.Styrene, Butadiene, Vinyl acetate (B1210297)Discard after 6-12 months. Uninhibited versions should be discarded after 24 hours. osu.eduvumc.org

1-Propanol, 2-(2-methylpropoxy)- contains structural motifs (secondary alcohol, ether) that would place it in Class B.

Reductive and Dehydration Reactions of Alkoxy-Substituted Propanols

The chemical behavior of 1-Propanol, 2-(2-methylpropoxy)- is also defined by reductive and dehydration pathways.

Dehydration Reactions: The hydroxyl group of 1-Propanol, 2-(2-methylpropoxy)- can be eliminated in a dehydration reaction to form an alkene. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid (H₂SO₄), and requires heat. scienceready.com.au The mechanism involves protonation of the hydroxyl group to form a good leaving group (H₂O), followed by the loss of water to form a carbocation intermediate. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form a double bond.

Given the structure, dehydration could potentially lead to a mixture of isomeric alkenes, depending on which adjacent proton is removed. According to Zaitsev's rule, the major product will be the more substituted (and therefore more stable) alkene. scienceready.com.au

Reductive Reactions: Reductive cleavage of the ether bond is possible but generally requires strong reducing agents or catalytic hydrogenation under harsh conditions. For example, reductive etherification, a process that couples ketones and alcohols, demonstrates that ether linkages can be formed under reductive conditions, implying the reverse reaction (reductive cleavage) is also mechanistically plausible. nrel.gov Catalytic methods using supported metal catalysts could potentially cleave the C-O bond, yielding the constituent alcohols or alkanes depending on the reaction conditions and catalyst used.

The primary alcohol functional group itself is already in a reduced state and is not typically susceptible to further reduction, unlike aldehydes, ketones, or carboxylic acids.

Kinetic Reaction Network Analysis for Branched Alcohol and Ether Synthesis

Understanding the complex interplay of reactions that lead to the formation of branched ethers like 1-Propanol, 2-(2-methylpropoxy)- requires a sophisticated approach. Kinetic reaction network analysis is a powerful tool used to model and elucidate the dominant reaction pathways, transition states, and intermediate species involved in such syntheses. researchgate.net

The synthesis of ethers from alcohols over acid catalysts, for instance, involves a network of competing and consecutive reactions, including dehydration of alcohols to ethers and olefins, and subsequent reactions of these intermediates. ub.edu A comprehensive kinetic model for such a system would include:

Reaction Pathways: All plausible elementary reaction steps, such as adsorption of reactants, surface reactions (e.g., protonation, nucleophilic attack, dehydration), and desorption of products. mdpi.com

Rate Equations: Mathematical expressions describing the rate of each elementary step, often based on mechanistic theories like the Langmuir-Hinshelwood or Eley-Rideal models. ub.edu

Parameter Estimation: Determination of kinetic parameters (activation energies, pre-exponential factors) by fitting the model's predictions to experimental data collected over a range of conditions (temperature, pressure, reactant concentrations). mdpi.com

For the synthesis of a branched ether, the network must account for pathways leading to different structural isomers. For example, in the production of fuel ethers like ETBE (ethyl tert-butyl ether), kinetic studies are crucial for optimizing selectivity and yield. acs.org Similarly, kinetic models have been developed to understand the combustion chemistry of branched alcohols like butanol isomers, revealing how structural features influence reactivity and dominant reaction pathways under different conditions. researchgate.net This type of analysis provides molecular-level insights that are essential for designing more efficient and selective catalysts and for optimizing process conditions to maximize the yield of the desired branched ether product. mdpi.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for the unambiguous structural elucidation of 1-Propanol (B7761284), 2-(2-methylpropoxy)-. Both ¹H and ¹³C NMR would provide crucial information about the connectivity and chemical environment of each atom in the molecule.

In a ¹H NMR spectrum, the number of signals would correspond to the number of non-equivalent protons. The chemical shift of each signal would indicate the electronic environment of the protons, the integration would reveal the number of protons in each environment, and the splitting pattern (multiplicity) would provide information about the number of neighboring protons.

For ¹³C NMR, each unique carbon atom in the molecule would produce a distinct signal, providing a count of the different carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H NMR Spectral Data for 1-Propanol, 2-(2-methylpropoxy)-

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-CH(CH₃)₂ 1.8 - 2.0 Multiplet 1H
-OCH₂-CH(CH₃)₂ 3.2 - 3.4 Doublet 2H
-CH₂-OH 3.5 - 3.7 Triplet 2H
-CH(CH₃)- 3.4 - 3.6 Multiplet 1H
-CH(CH₃ )₂ 0.9 - 1.0 Doublet 6H
-CH(CH₃ )- 1.1 - 1.2 Doublet 3H

Table 2: Predicted ¹³C NMR Spectral Data for 1-Propanol, 2-(2-methylpropoxy)-

Carbon Assignment Predicted Chemical Shift (ppm)
-C H(CH₃)₂ 28 - 32
-OC H₂-CH(CH₃)₂ 75 - 80
-C H₂-OH 60 - 65
-O-C H(CH₃)- 70 - 75
-CH(C H₃)₂ 18 - 22

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. These spectra provide a "fingerprint" that is unique to the compound and confirm the presence of specific functional groups.

For 1-Propanol, 2-(2-methylpropoxy)-, the most characteristic absorption in the IR spectrum would be a broad peak in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. The C-O stretching vibrations of the ether and alcohol groups would appear in the fingerprint region (1000-1300 cm⁻¹). The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the non-polar C-C and C-H bonds, providing complementary information to the IR spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for 1-Propanol, 2-(2-methylpropoxy)-

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H Stretch (alcohol) 3200-3600 Weak Strong (IR), Broad
C-H Stretch (alkane) 2850-3000 2850-3000 Strong (IR & Raman)
C-O Stretch (ether) 1050-1150 1050-1150 Strong (IR)

Mass Spectrometry (MS) Applications in Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mode, the molecule is bombarded with electrons, causing ionization and fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected.

The molecular ion peak ([M]⁺) for 1-Propanol, 2-(2-methylpropoxy)- would be expected at an m/z corresponding to its molecular weight (C₇H₁₆O₂ = 132.20 g/mol ). Common fragmentation pathways would involve the loss of small neutral molecules (e.g., H₂O, alkenes) and cleavage at the ether linkage.

Comprehensive Two-Dimensional Gas Chromatography Mass Spectrometry (GC×GC-MS) for Mixture Deconvolution

For the analysis of 1-Propanol, 2-(2-methylpropoxy)- in complex mixtures, such as reaction products or environmental samples, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) would offer superior separation power. This technique uses two different capillary columns in series, providing enhanced resolution and allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis.

Isotopic Labeling Techniques for Tracing Reaction Pathways and Metabolic Studies

Isotopic labeling, where atoms in the molecule are replaced with their heavier isotopes (e.g., ²H, ¹³C, ¹⁸O), is an invaluable tool for studying reaction mechanisms and metabolic pathways. By synthesizing an isotopically labeled version of 1-Propanol, 2-(2-methylpropoxy)-, its transformation in chemical reactions or biological systems could be traced by monitoring the incorporation of the isotopic label into products and intermediates using mass spectrometry or NMR spectroscopy.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a sample of 1-Propanol, 2-(2-methylpropoxy)- and for separating it from its isomers.

Gas Chromatography (GC) , typically with a flame ionization detector (FID), would be the method of choice for assessing purity. A pure sample would ideally show a single peak. The choice of the stationary phase of the GC column would be critical for achieving good separation from any impurities or isomers.

High-Performance Liquid Chromatography (HPLC) could also be employed, particularly for preparative scale separations. A normal-phase HPLC method might be suitable given the presence of the polar hydroxyl group. For analytical purposes, reverse-phase HPLC could also be developed. The separation of isomers of 1-Propanol, 2-(2-methylpropoxy)- would be challenging and would require careful optimization of the mobile phase composition and stationary phase chemistry.

Table 4: Mentioned Compounds

Compound Name

Theoretical and Computational Investigations of 1 Propanol, 2 2 Methylpropoxy

Quantum Chemical Studies on Molecular Geometry, Electronic Structure, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-Propanol (B7761284), 2-(2-methylpropoxy)-, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to predict its three-dimensional structure, electron distribution, and inherent reactivity. acs.org

Molecular Geometry: The first step in a computational study is to determine the molecule's most stable conformation through geometry optimization. This process minimizes the total electronic energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. For 1-Propanol, 2-(2-methylpropoxy)-, this would reveal the spatial arrangement of the isobutoxy group relative to the propanol (B110389) backbone. The expected values for key geometrical parameters, based on standard bond lengths and angles for similar organic molecules, are presented in Table 1.

Interactive Data Table: Table 1. Predicted Molecular Geometry Parameters for 1-Propanol, 2-(2-methylpropoxy)-

Parameter Atom Pair/Group Predicted Value
Bond Length C-C (alkane) ~1.54 Å
Bond Length C-O (ether) ~1.43 Å
Bond Length C-O (alcohol) ~1.43 Å
Bond Length O-H ~0.96 Å
Bond Length C-H ~1.09 Å
Bond Angle C-O-C (ether) ~112°
Bond Angle C-O-H (alcohol) ~109°

Note: These are generalized, illustrative values. Precise parameters would be obtained from a full geometry optimization calculation.

Electronic Structure and Reactivity: Once the optimized geometry is obtained, its electronic properties can be analyzed. Key descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. For this ether-alcohol, regions of negative potential (typically colored red) would be concentrated around the oxygen atoms of the ether and hydroxyl groups, indicating their role as sites for electrophilic attack. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO location indicates the site of nucleophilic character (electron donation), likely near the oxygen lone pairs, while the LUMO location indicates electrophilic character (electron acceptance). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Mulliken Charges: These calculations assign partial charges to each atom in the molecule, quantifying the electron distribution. The oxygen atoms of the ether and hydroxyl functionalities would exhibit negative partial charges, while the hydrogen of the hydroxyl group and adjacent carbon atoms would carry positive partial charges. researchgate.net

Computational Modeling of Reaction Mechanisms, Energy Landscapes, and Transition States

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For 1-Propanol, 2-(2-methylpropoxy)-, which possesses both alcohol and ether functional groups, several reaction types can be investigated.

Reaction Mechanisms:

Dehydration of Alcohols: The primary alcohol group can undergo acid-catalyzed dehydration. purdue.edu Computational models can distinguish between competing elimination (to form an alkene) and substitution (to form a symmetric ether) pathways. masterorganicchemistry.com

Oxidation of Alcohols: As a primary alcohol, the -CH2OH group can be oxidized to an aldehyde and further to a carboxylic acid. Quantum mechanics can model the transition states for these oxidation steps, helping to understand selectivity. chemistry.coach

Ether Cleavage: The ether linkage is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. chemistry.coach Modeling this reaction would involve calculating the energy profile for the protonation of the ether oxygen followed by nucleophilic attack by the halide ion. youtube.com

Energy Landscapes and Transition States: For any proposed mechanism, computational methods can map out the complete energy landscape. This involves locating the structures and energies of all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. For example, a study on the enantioselective oxidation of secondary alcohols used computational methods to identify the key β-hydride elimination transition state, revealing how non-covalent interactions influenced the reaction's selectivity. caltech.edu

Predictive Thermodynamics of Vaporization and Related Properties using Group Contribution Methods

Group contribution (GC) methods are a powerful predictive tool for estimating the thermodynamic properties of organic compounds when experimental data is unavailable. These methods are based on the principle that a molecule's properties are the sum of contributions from its constituent functional groups. copernicus.org

For 1-Propanol, 2-(2-methylpropoxy)-, its structure can be dissected into fundamental groups. Using a method like SIMPOL.1, which is designed to predict vapor pressures and enthalpies of vaporization, one can estimate these properties by summing the specific contributions of each group. researchgate.net

The molecule can be broken down into the following groups:

Primary hydroxyl group (-OH)

Alkyl ether group (-O-)

Tertiary carbon group (>CH-)

Methylene groups (-CH2-)

Methyl groups (-CH3)

The enthalpy of vaporization (ΔHvap) can be estimated by summing the contributions of these groups. Table 2 provides an illustrative example of how this calculation would be performed.

Interactive Data Table: Table 2. Illustrative Group Contribution Calculation for Enthalpy of Vaporization (ΔHvap)

Functional Group Number in Molecule (νk,i) Illustrative Contribution (bk) (kJ/mol) Total Contribution (νk,i * bk)
Primary -OH 1 30.5 30.5
Alkyl Ether -O- 1 5.0 5.0
>CH- 2 1.5 3.0
-CH2- 2 4.5 9.0
-CH3 3 4.0 12.0

| Total Estimated ΔHvap | | | 59.5 kJ/mol |

Note: The contribution values (bk) are for illustrative purposes and would be taken from a specific, parameterized group contribution model like SIMPOL.1 or UNIFAC. copernicus.orgresearchgate.net

These predictive models are invaluable in chemical engineering and environmental science for process design and for estimating the partitioning of chemicals in various environmental compartments. copernicus.org

Molecular Dynamics Simulations for Solute-Solvent Interactions and Solvent Effects on Chemical Processes

While quantum mechanics describes the static electronic properties of a single molecule, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule within a condensed phase, such as a solution. aps.org MD simulations model the movements of atoms and molecules over time, governed by a set of rules known as a force field.

For 1-Propanol, 2-(2-methylpropoxy)-, MD simulations can be used to explore:

Solvation Structure: By simulating the compound in a box of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane), one can analyze how the solvent organizes around the solute. This is often visualized using a Radial Distribution Function (RDF), which shows the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. The RDF would reveal distinct solvation shells and specific interactions, such as hydrogen bonding between the hydroxyl group and water molecules. researchgate.netresearchgate.net

Hydrogen Bonding: MD simulations can quantify the extent and lifetime of hydrogen bonds between the molecule's hydroxyl group (as a donor and acceptor) and its ether oxygen (as an acceptor) with protic solvent molecules. researchgate.net

Solvent Effects: Chemical reactions can be significantly influenced by the surrounding solvent. caltech.edu MD simulations can help understand how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting reaction rates and equilibria. chemistry.coach For instance, simulations can show how polar solvents might stabilize charged intermediates in a reaction mechanism. caltech.edu

The setup for a typical MD simulation is summarized in Table 3.

Interactive Data Table: Table 3. Components of a Molecular Dynamics Simulation for 1-Propanol, 2-(2-methylpropoxy)- in Water

Component Description Purpose
Solute Molecule 1-Propanol, 2-(2-methylpropoxy)- The molecule of interest.
Force Field e.g., OPLS-AA, CHARMM, AMBER A set of parameters defining the potential energy of the system (bond stretching, angle bending, torsions, non-bonded interactions).
Solvent e.g., Water (TIP3P, SPC/E models) The medium in which the solute is dissolved. researchgate.net
Simulation Box A periodic box containing one solute molecule and many solvent molecules. Represents a bulk solution by eliminating edge effects.

By analyzing the trajectories from these simulations, a dynamic, atom-level picture of the solute-solvent system can be constructed, providing a deeper understanding of its behavior in a realistic chemical environment. researchgate.net

Environmental Chemistry and Degradation Pathways

Environmental Fate and Transport Modeling in Aquatic, Terrestrial, and Atmospheric Compartments

The environmental fate of a chemical describes its movement and transformation in the environment. researchgate.net For 1-Propanol (B7761284), 2-(2-methylpropoxy)-, like other propylene (B89431) glycol ethers, its journey through aquatic, terrestrial, and atmospheric compartments is governed by a combination of its physical and chemical properties and environmental conditions.

Aquatic Compartments: In aquatic systems, the compound's water solubility and potential for biodegradation are key factors. While specific data for 1-Propanol, 2-(2-methylpropoxy)- is limited, the broader class of propylene glycol ethers is generally soluble in water. researchgate.net Transport in aquatic environments is influenced by water currents and partitioning between the water column, sediment, and biota.

Terrestrial Compartments: In the terrestrial environment, the compound's fate is influenced by its interaction with soil particles. The soil adsorption coefficient (Koc) is a critical parameter. For a related compound, 2-methyl-1-propanol (B41256), the Koc is low, suggesting it does not strongly adsorb to soil and has the potential for leaching into groundwater. epa.gov The presence of microorganisms in the soil also plays a significant role in its degradation. mdpi.com

Atmospheric Compartments: In the atmosphere, the compound is subject to transport by wind and degradation through photochemical reactions. epa.gov The rate of degradation is largely determined by its reaction with hydroxyl (OH) radicals. nih.govnih.gov The atmospheric lifetime of a related compound, 2-amino-2-methyl-1-propanol (B13486), is estimated to be around 10 hours, indicating relatively rapid degradation. nih.gov

Modeling: Environmental fate and transport models are mathematical tools used to predict the movement and concentration of chemicals in various environmental compartments. researchgate.nettaftlaw.comalaska.gov These models integrate data on a chemical's properties, release rates, and environmental characteristics to estimate its distribution and persistence. epa.govtaftlaw.com For instance, models like AERMOD and PRZM-3 can be linked to simulate air dispersion and movement through the soil. taftlaw.com

Table 1: Environmental Fate and Transport Parameters for a Structurally Related Compound (2-Methyl-1-propanol)

PropertyExperimental AveragePredicted AverageUnit
Atmospheric Hydroxylation Rate1.17e-111.17e-11cm³/molecule*sec
Bioconcentration Factor2.732.76L/kg
Biodegradation Half-Life3.633.63days
Soil Adsorption Coefficient (Koc)10.310.3L/kg
Data sourced from the US Environmental Protection Agency's CompTox Chemicals Dashboard for 2-Methyl-1-propanol. epa.gov

Biodegradation Pathways: Microbial Transformation and Enzymatic Mechanisms

Biodegradation is a key process in the environmental breakdown of organic compounds. For propylene glycol ethers, including 1-Propanol, 2-(2-methylpropoxy)-, microorganisms play a vital role in their transformation. researchgate.net

Microbial Transformation: Various bacteria have been identified that can assimilate and degrade glycol ethers. nih.gov For example, Pseudomonas sp. and Xanthobacter autotrophicus have been shown to grow on and degrade ethylene (B1197577) glycol ethers. nih.gov Similarly, Corynebacterium sp. can assimilate propylene glycol monoalkyl ethers. nih.gov The process often involves the co-oxidation of different glycol ethers, where the presence of one can facilitate the degradation of another. amanote.com

Enzymatic Mechanisms: The microbial degradation of ethers typically involves a series of enzymatic reactions. nih.gov The initial step often involves the oxidation of a terminal alcohol group, if present, by alcohol and aldehyde dehydrogenases. nih.gov This is followed by the cleavage of the ether bond itself, a crucial step in breaking down the molecule. nih.gov In some cases, a biological Fenton mechanism, involving extracellular oxidants produced by fungi, has been proposed for the degradation of polyethylene (B3416737) glycol. nih.gov

Atmospheric Degradation Studies: Photochemical Oxidation and Radical-Initiated Processes

Once in the atmosphere, 1-Propanol, 2-(2-methylpropoxy)- is subject to degradation primarily through photochemical oxidation.

Photochemical Oxidation: This process is initiated by sunlight and involves the reaction of the compound with highly reactive species, most notably the hydroxyl (OH) radical. nih.govnih.gov This reaction leads to the formation of a variety of degradation products. The rate of this reaction determines the atmospheric lifetime of the compound. For many organic compounds, this is the primary removal mechanism from the atmosphere.

Radical-Initiated Processes: The reaction with OH radicals is a radical-initiated process. The OH radical abstracts a hydrogen atom from the glycol ether molecule, forming a carbon-centered radical. nih.govnih.gov This radical then reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical can lead to the formation of various stable end products. For similar compounds, it has been shown that hydrogen abstraction is most likely to occur at specific sites on the molecule, influencing the types of degradation products formed. nih.govnih.gov

Formation and Persistence of Environmental Metabolites from Ether-Containing Compounds

The degradation of 1-Propanol, 2-(2-methylpropoxy)- and other ether-containing compounds leads to the formation of various environmental metabolites. numberanalytics.com

Formation of Metabolites: The specific metabolites formed depend on the degradation pathway. In the atmosphere, photochemical oxidation can lead to the formation of aldehydes, ketones, and other oxygenated organic molecules. nih.govnih.govacs.org In soil and water, microbial degradation can result in the formation of carboxylic acids. nih.gov For example, the degradation of ethylene glycol monoethyl ether by Pseudomonas sp. was found to produce ethoxyacetic acid. nih.gov

Applications in Chemical Engineering and Advanced Materials Science

Role as a Specialty Solvent in Fine Chemical Synthesis and Industrial Processes

Currently, there is no specific data in peer-reviewed literature or patents detailing the use of 1-Propanol (B7761284), 2-(2-methylpropoxy)- as a specialty solvent. However, by examining its structural components—a propyl ether and an alcohol group—we can infer potential solvent characteristics. Glycol ethers, a class of solvents to which this compound belongs, are widely valued in industrial applications. nih.govfishersci.com

For instance, propylene (B89431) glycol methyl ether (PGME) is a versatile solvent used in a range of applications from coatings to industrial cleaners due to its ability to dissolve a wide variety of resins and its miscibility with water. fishersci.comnist.gov Similarly, isobutanol (2-methyl-1-propanol), a precursor to the title compound, is utilized as a solvent and a chemical intermediate. chemeo.comeuropa.eu The combination of an ether and a hydroxyl group in 1-Propanol, 2-(2-methylpropoxy)- suggests it could possess amphiphilic properties, allowing it to dissolve both polar and non-polar substances. This characteristic is highly desirable in fine chemical synthesis, where it could serve as a reaction medium or as a solvent for purification processes like extraction and crystallization. europa.eugoogle.com

Table 1: Comparison of Solvent Properties of Related Compounds

Property1-Methoxy-2-propanol (B31579) (PGME)Isobutanol2-(2-Hydroxypropoxy)-1-propanol
CAS Number 107-98-278-83-1106-62-7
Formula C4H10O2C4H10OC6H14O3
Boiling Point 120 °C108 °C189 °C
Solubility in Water Miscible8.5 g/100 mLMiscible
Primary Uses Solvent for paints, inks, cleanersSolvent, chemical intermediateSolvent, humectant, in cosmetics

This table presents data for structurally related compounds to infer potential properties of 1-Propanol, 2-(2-methylpropoxy)-, for which specific data is not available.

Application in Functional Materials Formulations, including Coatings and Inks

Specific documentation on the inclusion of 1-Propanol, 2-(2-methylpropoxy)- in coatings and ink formulations is not present in the available literature. Nevertheless, the broader family of glycol ethers is fundamental to the coatings and inks industry. nih.gov They act as co-solvents, also known as coalescing agents, which help in the formation of a uniform and durable film as the coating or ink dries. nist.gov

For example, 1-methoxy-2-propanol is effective in dissolving a wide array of resins, including acrylics, epoxies, and polyurethanes, which are common binders in these formulations. fishersci.comnist.gov Given its structure, 1-Propanol, 2-(2-methylpropoxy)- could potentially offer a controlled evaporation rate, a critical factor in achieving the desired finish and properties of the final film. Its hydroxyl group could also contribute to adhesion and pigment wetting. Research on similar compounds like 1-propanol/water mixtures in catalyst-coated membrane inks highlights the importance of solvent composition in the fabrication of functional layers for electrochemical devices. google.com

Biofuel and Energy Applications: Blending Characteristics and Combustion Thermodynamics

There is no available data concerning the use of 1-Propanol, 2-(2-methylpropoxy)- as a biofuel or information on its combustion thermodynamics. However, its precursor, isobutanol, is considered a promising biofuel candidate with a higher energy density than ethanol. chemeo.com The thermodynamic properties of isobutanol, such as its heat of combustion, are well-documented. nist.gov

The ether linkage in 1-Propanol, 2-(2-methylpropoxy)- would influence its combustion properties. Generally, ethers can be used as fuel additives to improve combustion efficiency and reduce emissions. To evaluate its potential as a biofuel, key thermodynamic parameters such as the standard enthalpy of combustion would need to be determined experimentally.

Table 2: Combustion Data for Related Fuel Compounds

CompoundFormulaMolar Mass ( g/mol )Standard Liquid Enthalpy of Combustion (kJ/mol)
IsobutanolC4H10O74.12-2669.9
2-Methyl-2-propanolC4H10O74.12-2642.9

Source: Cheméo chemeo.comchemeo.com. Data for related butanols is provided for comparative context. Specific data for 1-Propanol, 2-(2-methylpropoxy)- is not available.

Development of Novel Sorbents for Carbon Capture Technologies

No research has been published on the use of 1-Propanol, 2-(2-methylpropoxy)- or its derivatives in carbon capture technologies. However, research into CO2 capture often involves amine-based solvents. For example, 2-amino-2-methyl-1-propanol (B13486) (AMP), a sterically hindered amine, has been investigated as an efficient solvent for CO2 absorption, sometimes in combination with other amines like piperazine. chemeo.comgoogle.com Studies have shown that non-aqueous solutions of AMP can effectively capture CO2 and may offer advantages in terms of the energy required for regeneration. rsc.orggoogle.com

The development of derivatives of 1-Propanol, 2-(2-methylpropoxy)- that incorporate amine functionalities could be a potential area of research. Such derivatives might be explored as novel sorbents, although their efficacy would depend on numerous factors, including their reaction kinetics with CO2, absorption capacity, and the energy penalty for regeneration.

Q & A

Q. 1.1. What spectroscopic techniques are recommended for characterizing 1-Propanol, 2-(2-methylpropoxy)-, and how can conflicting spectral data be resolved?

Methodological Answer:

  • Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, ether) by comparing to reference spectra of structurally similar compounds like 1-ethoxy-2-propanol (C₅H₁₂O₂) . Note that absence of specific peaks (e.g., O-H stretch ~3200–3600 cm⁻¹) may indicate hydrogen bonding or steric hindrance.
  • Mass Spectrometry (MS): Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns. For example, 1-methoxy-2-propanol (C₄H₁₀O₂) exhibits a base peak at m/z 45 (CH₃OCH₂+) . Cross-validate with high-resolution MS (HRMS) for exact mass determination.
  • Gas Chromatography (GC): Optimize column polarity (e.g., polar columns) to resolve retention index discrepancies caused by structural isomers .
  • Conflict Resolution: Combine multiple techniques (e.g., IR + MS + GC) and compare with computational predictions (e.g., NIST Chemistry WebBook data) .

Q. 1.2. How can synthetic routes for 1-Propanol, 2-(2-methylpropoxy)- be optimized to improve yield and purity?

Methodological Answer:

  • Etherification Strategies: Use Williamson synthesis, where 2-methylpropyl bromide reacts with 1-propanol under basic conditions (e.g., K₂CO₃ in acetone). Monitor reaction progress via thin-layer chromatography (TLC) .
  • By-Product Mitigation: Optimize stoichiometry (1:1.2 molar ratio of alcohol to alkyl halide) and temperature (60–80°C) to suppress elimination side reactions.
  • Purification: Employ fractional distillation or preparative GC for separation from unreacted precursors, as demonstrated for propylene glycol ethyl ether .

Advanced Research Questions

Q. 2.1. How can computational chemistry predict the stability and reactivity of 1-Propanol, 2-(2-methylpropoxy)- under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model hydrogen-bonding networks using software like Gaussian or GROMACS. For example, the near-coplanar chromen ring in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one suggests steric effects influence stability .
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the ether linkage to predict susceptibility to hydrolysis. Compare with analogous compounds (e.g., 1-propoxy-2-propanol, ΔvapH° = 46.5 kJ/mol ).
  • Solvent Effects: Simulate solvation in polar vs. nonpolar solvents using COSMO-RS to assess aggregation behavior .

Q. 2.2. What advanced analytical methods resolve contradictions in degradation product identification?

Methodological Answer:

  • LC-HRMS/MS: Pair liquid chromatography with tandem MS to detect trace degradation products (e.g., oxidized derivatives). For example, ethyl acetate/acetic acid systems separate polar by-products .
  • NMR Isotopic Labeling: Use ¹³C-labeled precursors to track carbon rearrangement during degradation, as seen in studies of similar ether alcohols .
  • Accelerated Aging Studies: Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C), then analyze via GC-MS to identify volatile decomposition products .

Q. 2.3. How do intramolecular interactions (e.g., C–H···O) influence the crystallographic stability of ether-alcohol derivatives?

Methodological Answer:

  • X-ray Crystallography: Resolve short contacts (e.g., C–H···O, <3.0 Å) and π-π stacking interactions, as observed in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (Cg1–Cg2 distance = 3.501 Å) .
  • Hirshfeld Surface Analysis: Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer.
  • Thermogravimetric Analysis (TGA): Correlate thermal stability (e.g., decomposition onset >200°C) with crystal packing efficiency .

Methodological Challenges and Solutions

Q. 3.1. Addressing Contradictions in Boiling Point Predictions

  • Issue: Discrepancies between calculated (e.g., Joback method) and experimental boiling points.
  • Solution: Validate predictions using phase-change data (e.g., Tboil for 1-propoxy-2-propanol = 446.21 K ) and adjust group contribution parameters for branched ethers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanol, 2-(2-methylpropoxy)-
Reactant of Route 2
Reactant of Route 2
1-Propanol, 2-(2-methylpropoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.